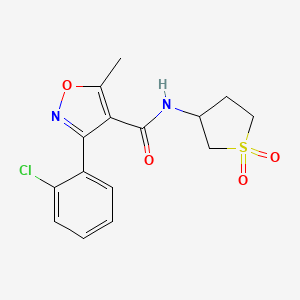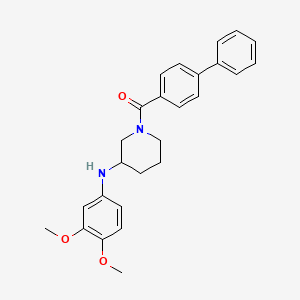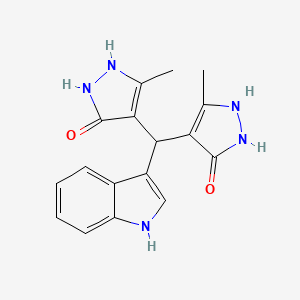![molecular formula C25H34FN3O4 B3969627 1-[1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperidin-4-yl]-4-(2-fluorophenyl)piperazine;oxalic acid](/img/structure/B3969627.png)
1-[1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperidin-4-yl]-4-(2-fluorophenyl)piperazine;oxalic acid
Übersicht
Beschreibung
1-[1-(2-Bicyclo[221]hept-5-enylmethyl)piperidin-4-yl]-4-(2-fluorophenyl)piperazine;oxalic acid is a complex organic compound that features a bicyclic structure combined with piperidine and piperazine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperidin-4-yl]-4-(2-fluorophenyl)piperazine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclo[2.2.1]heptene core.
Attachment of the piperidine ring: This step involves the alkylation of the bicyclic structure with a piperidine derivative.
Formation of the piperazine ring: The final step involves the coupling of the piperidine derivative with a fluorophenyl piperazine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-[1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperidin-4-yl]-4-(2-fluorophenyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of methoxy derivatives.
Wissenschaftliche Forschungsanwendungen
1-[1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperidin-4-yl]-4-(2-fluorophenyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a ligand for certain receptors.
Industry: Used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-[1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperidin-4-yl]-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets. The bicyclic structure allows for unique binding interactions with enzymes or receptors, potentially modulating their activity. The fluorophenyl group can enhance the compound’s affinity for certain targets, while the piperidine and piperazine rings provide additional sites for interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: A simpler bicyclic compound used in polymerization reactions.
Piperidine: A common structural motif in many pharmaceuticals.
Piperazine: Another common structural motif with applications in medicinal chemistry.
Uniqueness
1-[1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperidin-4-yl]-4-(2-fluorophenyl)piperazine is unique due to its combination of a bicyclic structure with piperidine and piperazine rings, along with a fluorophenyl group. This combination provides a unique set of chemical and biological properties that are not found in simpler compounds.
Eigenschaften
IUPAC Name |
1-[1-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperidin-4-yl]-4-(2-fluorophenyl)piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32FN3.C2H2O4/c24-22-3-1-2-4-23(22)27-13-11-26(12-14-27)21-7-9-25(10-8-21)17-20-16-18-5-6-19(20)15-18;3-1(4)2(5)6/h1-6,18-21H,7-17H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKYDACHADKGPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3F)CC4CC5CC4C=C5.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[3-(4-ethoxyphenyl)-3-oxopropyl]amino]-3-phenylpropanoic acid](/img/structure/B3969557.png)
![2-[(6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinyl)oxy]acetamide](/img/structure/B3969564.png)
![1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-methylphenoxy)ethanone;2,2,2-trifluoroacetic acid](/img/structure/B3969569.png)
![N-[5-[(4aS,7aR)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine-4-carbonyl]-2-methylphenyl]cyclopropanecarboxamide](/img/structure/B3969576.png)
![4-[1-(2-methylphenyl)pyrazol-4-yl]-N-(oxan-3-ylmethyl)pyrimidin-2-amine](/img/structure/B3969590.png)

![5-bromo-2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B3969608.png)

![2-{[(3-methylphenyl)carbonyl]amino}-N-(prop-2-en-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3969621.png)
![2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B3969623.png)
![4-(5-acetyl-2-ethoxyphenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3969639.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(2-phenylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B3969645.png)

![5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B3969657.png)
